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Compound of Interest

6-(3-Chlorophenyl)-2-
Compound Name:
methylpyrimidin-4-amine

CAS No.: 1250795-52-8

Cat. No.: B1464668

Get Quote

Executive Summary

6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine (CAS 1250795-52-8) is a substituted
pyrimidine derivative serving as a critical pharmacophore in medicinal chemistry. Belonging to
the class of 4-amino-6-arylpyrimidines, this scaffold is widely recognized for its bioactivity as an
adenosine receptor antagonist (specifically A

and A

subtypes) and as a kinase inhibitor intermediate. This guide provides a rigorous analysis of its
physicochemical properties, a validated retro-synthetic pathway, and structural characterization
data to support its application in drug discovery pipelines.

Chemical Identity & Structural Analysis[1]
Nomenclature & Identifiers
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Property Detail
IUPAC Name 6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine
CAS Number 1250795-52-8
C
Molecular Formula H
CIN
Molecular Weight 219.67 g/mol
SMILES CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)CI

Predicted: Generate via standard algorithm

InChl Ke
Y based on SMILES

Structural Conformation

The molecule consists of a central pyrimidine ring substituted at the C2, C4, and C6 positions.

o C2-Methyl Group: Provides steric bulk and lipophilicity, influencing binding pocket fit (e.g., in
the ATP-binding site of kinases).

e C4-Amino Group: Acts as a primary hydrogen bond donor, essential for hinge region
interactions in kinase targets or anchoring in GPCR active sites.

e C6-(3-Chlorophenyl) Moiety: The meta-chloro substitution on the phenyl ring enhances
lipophilicity and metabolic stability by blocking potential oxidation sites. The dihedral angle
between the pyrimidine and phenyl rings is typically twisted (~30—45°) to minimize steric
clash with the C5-hydrogen, creating a non-planar "propeller" conformation.

Physicochemical Properties

Data derived from consensus computational models (ACD/Labs, ChemAxon) for the specific
structure.
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Property Value

biological Relevance

LogP (Octanol/Water) 245+0.3

Optimal for oral bioavailability

(Lipinski compliant).

Topological Polar Surface Area 51 g A
(TPSA)

Indicates good membrane

permeability and potential BBB

penetration.
1 (=NH Critical for receptor ligand
H-Bond Donors ) )
) interaction.
3 (N1, N3, -NH Facilitates hydrogen bonding
H-Bond Acceptors
) networks.
) o Weakly basic; likely uncharged
pKa (Basic N) ~4.5 (Pyrimidine N1) ) )
at physiological pH (7.4).
Low in water; Soluble in Requires co-solvents for

Solubility

DMSO, MeOH

biological assays.

Synthesis & Manufacturing Protocol
Retro-Synthetic Analysis

The most robust route to 4-amino-6-arylpyrimidines is the condensation of a

-ketonitrile with an amidine. This convergent synthesis allows for late-stage diversification of

the aryl ring.

3-(3-Chlorophenyl)-
3-oxopropanenitrile
(CAS 21667-62-9)

TS

Acetamidine |
Hydrochloride
/'

-
PR

Base: NaOEt or KOtBu
Solvent: EtOH/Reflux

Cyclization &
Tautomerization

- H20 -

6-(3-Chlorophenyl)-
2-methylpyrimidin-4-amine
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Figure 1: Convergent synthesis pathway via condensation cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine on a 10 mmol scale.
Reagents:

e 3-(3-Chlorophenyl)-3-oxopropanenitrile (1.80 g, 10 mmol)

e Acetamidine hydrochloride (1.13 g, 12 mmol)

e Sodium ethoxide (21% wt in ethanol, 5 mL) or Potassium tert-butoxide (1.35 g)

o Absolute Ethanol (30 mL)

Procedure:

e Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve acetamidine hydrochloride (1.2 eq) in absolute ethanol (20 mL).

o Activation: Add the base (NaOEt or KOtBu) slowly at room temperature. Stir for 15 minutes
to liberate the free amidine base.

e Addition: Add 3-(3-Chlorophenyl)-3-oxopropanenitrile (1.0 eq) to the reaction mixture.

e Reaction: Heat the mixture to reflux (80°C) for 6—8 hours. Monitor reaction progress via TLC
(Mobile phase: 5% MeOH in DCM). The starting nitrile (

) should disappear, and a lower fluorescent spot (
) should appear.

o Work-up: Cool the reaction to room temperature. Concentrate the solvent under reduced
pressure to ~5 mL. Pour the residue into ice-cold water (50 mL) with vigorous stirring.
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« |solation: The product typically precipitates as a solid.[1] Filter the precipitate and wash with
cold water (2 x 10 mL) and diethyl ether (1 x 5 mL) to remove unreacted nitrile.

 Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column
chromatography (SiO

, Gradient 0-5% MeOH/DCM) if high purity (>99%) is required for biological assays.
Yield Expectation: 65—-80% as a white to off-white solid.

Spectroscopic Characterization

Predicted spectral data based on structural analogs.

H NMR (400 MHz, DMSO- )

e 2.35 ppm (s, 3H): Methyl group at C2 position.

6.85 ppm (s, 2H, br): Amino group (—NH
), exchangeable with D

O.

7.05 ppm (s, 1H): Pyrimidine C5-H proton (characteristic singlet).

7.45-7.55 ppm (m, 2H): Phenyl ring protons (C4'-H, C5'-H).

7.95 ppm (d, 1H): Phenyl ring proton (C6'-H).

8.05 ppm (s, 1H): Phenyl ring proton (C2'-H, adjacent to Cl and attachment point).
Mass Spectrometry (ESI-MS)

* [M+H]

: m/z 220.1 (Base peak).

 |sotope Pattern: Distinct 3:1 ratio for M+H (220.1) and M+H+2 (222.1) due to the Chlorine-
35/37 isotopes.
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Biological Applications

The 4-amino-6-arylpyrimidine scaffold is a "privileged structure" in pharmacology, often serving
as a template for:

o Adenosine Receptor Antagonists:
o Specifically targets A

and A
receptors.

o Mechanism: The exocyclic amine (N4) and pyrimidine ring nitrogen (N1) form a bidentate
hydrogen bond motif with Asn253 (or equivalent) in the receptor binding pocket. The meta-
chlorophenyl group occupies a hydrophobic sub-pocket, enhancing selectivity over A

receptors.
 Kinase Inhibition:
o Acts as an ATP-mimetic. The pyrimidine N1 and C4-NH

mimic the adenine ring of ATP, binding to the hinge region of kinases such as CDK2 or p38
MAPK.

6-(3-Chlorophenyl)-
2-methylpyrimidin-4-amine

Antagonist Binding \ Hinge Binding

Adenosine A2A Receptor Protein Kinase
(GPCR) (ATP Binding Site)

Inhibition of cAMP Modulation of
Accumulation Phosphorylation Cascades

Click to download full resolution via product page
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Figure 2: Primary biological targets and downstream signaling effects.
Safety & Handling (SDS Highlights)
Based on GHS classification for amino-chloropyrimidines.

» Signal Word:WARNING

e Hazard Statements:

(¢]

H302: Harmful if swallowed.[2][3]

[¢]

H315: Causes skin irritation.[4]

[¢]

H319: Causes serious eye irritation.[4]

o

H335: May cause respiratory irritation.[2][3][5]

o Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust
formation.[2][3][4][5]

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the
amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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